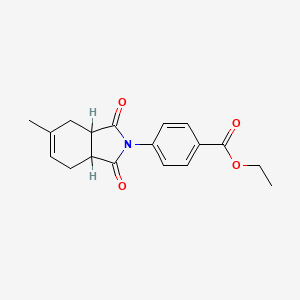

ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate

説明

Ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate is a heterocyclic compound featuring a fused isoindole-1,3-dione core substituted with a methyl group at the 5-position and an ethyl benzoate moiety. This compound is synthesized via multi-step protocols involving cyclization and condensation reactions, often employing catalysts like Na₂S₂O₅ in polar aprotic solvents such as DMF . Its structural complexity makes it a candidate for pharmaceutical and materials science applications, particularly in polymer chemistry and as a precursor for bioactive molecules.

特性

IUPAC Name |

ethyl 4-(5-methyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-3-23-18(22)12-5-7-13(8-6-12)19-16(20)14-9-4-11(2)10-15(14)17(19)21/h4-8,14-15H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQNHNCJJDZFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369683 | |

| Record name | F1189-0016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5628-31-9 | |

| Record name | F1189-0016 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate (CAS Number: 406709-90-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The molecular formula of ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate is , with a molar mass of approximately 313.35 g/mol. The compound features a complex structure that includes a benzoate moiety and a substituted isoindole structure.

Research indicates that compounds similar to ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate may act through various mechanisms:

- Wnt Pathway Inhibition : The compound has been studied for its effects on the Wnt signaling pathway, which plays a crucial role in cell differentiation and proliferation. Inhibition of this pathway can lead to decreased tumor growth and enhanced differentiation of stem cells into cardiomyocytes .

- Cardiogenesis Induction : In vitro studies have shown that related compounds can significantly enhance cardiomyocyte differentiation from human embryonic stem cells (hESCs). For instance, certain derivatives demonstrated IC50 values as low as 26 nM for Wnt inhibition while maintaining low cytotoxicity .

Inhibition Potency

The following table summarizes the potency of various derivatives in inhibiting the Wnt pathway:

| Compound | % Inhibition (1 μM) | IC50 (nM) |

|---|---|---|

| Compound 1 | 100% | 26 |

| Compound 2 | 85% | 51 |

| Compound 3 | 75% | 538 |

| Compound 4 | 50% | 728 |

This data illustrates that ethyl 4-(5-methyl-1,3-dioxo...) exhibits significant biological activity related to Wnt inhibition and cardiogenesis.

Case Studies

Study on Cardiac Differentiation : A notable study investigated the effects of ethyl derivatives on cardiac differentiation in hESCs. The results indicated that these compounds could induce cardiogenesis effectively without significant toxicity to the cells. The maximum efficacious concentration was found to be around 2.5 μM for optimal differentiation outcomes .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-(5-methyl-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)benzoate with analogous compounds, focusing on molecular features, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。